molecular formula C35H58ClNO2 B13842655 3-(4-Octylphenethyl)-fingolimod Hydrochloride

3-(4-Octylphenethyl)-fingolimod Hydrochloride

Cat. No.: B13842655
M. Wt: 560.3 g/mol
InChI Key: GCJJZNGJLGRNIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Octylphenethyl)-fingolimod Hydrochloride involves several steps. One common method includes the preparation of 4-octylphenethyl alcohol through a Grignard reaction. This involves the reaction of octylmagnesium bromide with phenethyl chloride in anhydrous ether or tetrahydrofuran (THF) to yield 4-octylphenethyl alcohol . The alcohol is then converted to the corresponding amine, which is subsequently reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Octylphenethyl)-fingolimod Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Octylphenethyl)-fingolimod Hydrochloride involves its phosphorylation to form a potent agonist of sphingosine-1-phosphate (S1P) receptors. This interaction modulates immune cell trafficking by preventing lymphocyte egress from lymphoid organs, thereby reducing the immune response . The compound also enhances the activity of sphingosine transporters and inhibits cytosolic phospholipase A2 activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Octylphenethyl)-fingolimod Hydrochloride is unique due to its specific structural modifications, which enhance its potency and selectivity for S1P receptors. These modifications also improve its pharmacokinetic properties, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C35H58ClNO2

Molecular Weight

560.3 g/mol

IUPAC Name

2-amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol;hydrochloride

InChI

InChI=1S/C35H57NO2.ClH/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(25-26-35(36,28-37)29-38)22-23-33(34)16-14-12-10-8-6-4-2;/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3;1H

InChI Key

GCJJZNGJLGRNIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCC(CO)(CO)N)CCCCCCCC.Cl

Origin of Product

United States

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